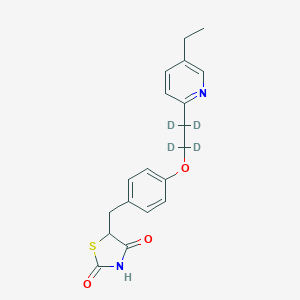







|
REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([CH2:18][CH:19]3[S:25][C:23](=[O:24])[NH:22][C:20]3=[O:21])=[CH:16][CH:17]=2)=[N:7][CH:8]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:29]>C(Cl)Cl>[CH2:2]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:29])[CH2:10][O:11][C:12]2[CH:17]=[CH:16][C:15]([CH2:18][CH:19]3[S:25][C:23](=[O:24])[NH:22][C:20]3=[O:21])=[CH:14][CH:13]=2)=[N:7][CH:8]=1)[CH3:1]
|


|
Name
|
N-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
935 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCC=1C=CC(=NC1)CCOC=2C=CC(=CC2)CC3C(=O)NC(=O)S3
|
|
Name
|
|
|
Quantity
|
1.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was shaken at 50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the vial was shaken for another 24 h
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the solvent and excess TFAA were evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resuting light yellow residue (1.922 g) was dissolved in 5 mL tetrahydrofuran (THF)
|
|
Type
|
ADDITION
|
|
Details
|
next a saturated NaHCO3 aqueous solution was added until gas evolution
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with water (10 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ethyl acetate (EtOAc, 3×20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=CC(=NC1)C(COC1=CC=C(C=C1)CC1C(NC(S1)=O)=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |